- Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titration, Synlett, 1999, (11), 1763-1765

Cas no 90-99-3 (Chlorodiphenylmethane)

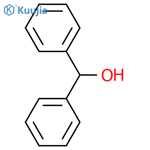

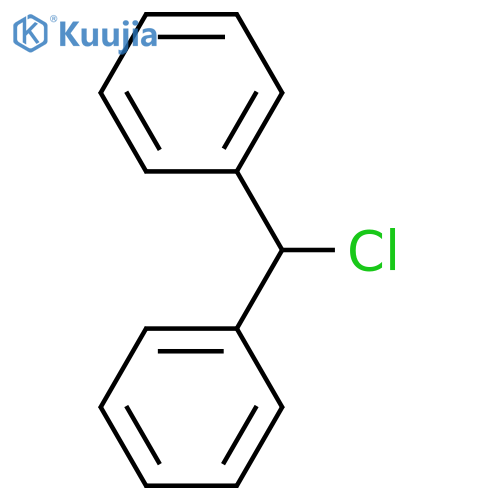

Chlorodiphenylmethane structure

商品名:Chlorodiphenylmethane

Chlorodiphenylmethane 化学的及び物理的性質

名前と識別子

-

- (Chloromethylene)dibenzene

- Diphenylmethyl chloride

- 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine

- Benzhydryl chloride

- alpha-Chlorodiphenylmethane

- Benzene 1,1'-(chloromethylene)bis

- Diphenylchloromethane

- 1,1'-(Chloromethylene)bisbenzene

- Chlorodiphenylmethane

- 1,1-DIPHENYLCHLOROMETHANE

- 1-chloro-1,1-diphenylmethane

- diphenyl-1-chloromethane

- Methane,chlorodiphenyl

- α-Chlorodiphenylmethane

- 1,1-Diphenylmethyl Chloride

- Benzene, 1,1'-(chloromethylene)bis-

- Chloro(diphenyl)methane

- Methane, chlorodiphenyl-

- CN9N9AYV4B

- Chlorodiphenylmethane, 98%

- ZDVDCDLBOLSVGM-UHFFFAOYSA-N

- (chlorophenylmethyl)benzene

- alpha-Chloroditan

- [Chloro(phenyl)methyl]benzene

- benzhydrylchloride

- benzhydryl-chloride

- diphenylmethylchloride

- [Chloro(phenyl)methyl]benzene #

- Benzene,1'-(chloromethylene)bis-

- diphenyl methylchloride

- EN300-20926

- Q-200687

- AKOS000120659

- DTXSID10861684

- NSC76584

- FT-0622661

- MFCD00000855

- F0001-2208

- EINECS 202-031-7

- NSC-76584

- D70178

- NSC 76584

- Q27275553

- 1,1'-(Chloromethylene)bis(benzene)

- HSDB 2804

- 90-99-3

- InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13

- chloro-diphenyl-methane

- AI3-11230

- N-(4-FLUOROPHENYL)ANTHRANILICACID

- AS-11942

- AM20041357

- 1-chloro-1, 1-diphenylmethane

- UNII-CN9N9AYV4B

- chlor(diphenyl)methan

- SCHEMBL151375

- CS-W015490

- .ALPHA.-CHLORODIPHENYLMETHANE

- B1078

- .ALPHA.-CHLORODITAN

- diphenymethyl chloride

- a-Chlorodiphenylmethane

- CHLORODIPHENYLMETHANE [HSDB]

- 1,1′-(Chloromethylene)bis[benzene] (ACI)

- Methane, chlorodiphenyl- (6CI, 8CI)

- 1,1'(Chloromethylene)bisbenzene

- DB-057236

- 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane

- Benzene, 1,1'(chloromethylene)bis

- DTXCID10810571

- NS00041106

- alphaChloroditan

-

- MDL: MFCD00000855

- インチ: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

- InChIKey: ZDVDCDLBOLSVGM-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 607925

計算された属性

- せいみつぶんしりょう: 202.05500

- どういたいしつりょう: 202.055

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 透明無色から黄色の液体

- 密度みつど: 1.14 g/mL at 25 °C(lit.)

- ゆうかいてん: 15-17 °C (lit.)

- ふってん: 140 °C/3 mmHg(lit.)

- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >

- 屈折率: n20/D 1.595(lit.)

- すいようせい: びようようせい

- PSA: 0.00000

- LogP: 4.01480

Chlorodiphenylmethane セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN 3265 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: S26-S36-S24/25

-

危険物標識:

- 危険レベル:8

- セキュリティ用語:8

- 包装グループ:II

- TSCA:Yes

- リスク用語:R36/37/38

- 包装等級:III

Chlorodiphenylmethane 税関データ

- 税関コード:29036990

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Chlorodiphenylmethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A674425-5g |

Benzhydryl Chloride |

90-99-3 | 95% | 5g |

$6.0 | 2023-09-02 | |

| abcr | AB146955-1 kg |

Benzhydryl chloride, 98%; . |

90-99-3 | 98% | 1kg |

€753.60 | 2023-05-09 | |

| Enamine | EN300-20926-5.0g |

[chloro(phenyl)methyl]benzene |

90-99-3 | 93% | 5g |

$29.0 | 2023-05-03 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1078-500ML |

Benzhydryl Chloride |

90-99-3 | >95.0%(GC) | 500ml |

¥2190.00 | 2024-04-15 | |

| Life Chemicals | F0001-2208-0.5g |

Chlorodiphenylmethane |

90-99-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24764-500g |

Benzhydryl chloride, 98% |

90-99-3 | 98% | 500g |

¥7041.00 | 2023-02-15 | |

| Ambeed | A674425-100g |

Benzhydryl Chloride |

90-99-3 | 95% | 100g |

$38.0 | 2023-06-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 125032-100G |

Chlorodiphenylmethane |

90-99-3 | 100g |

¥2206.28 | 2023-12-10 | ||

| TRC | C368015-100g |

Chlorodiphenylmethane |

90-99-3 | 100g |

$ 114.00 | 2023-09-08 | ||

| TRC | C368015-50g |

Chlorodiphenylmethane |

90-99-3 | 50g |

$ 80.00 | 2023-09-08 |

Chlorodiphenylmethane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1-Hydroxybenzotriazole , Thionyl chloride Solvents: Dichloromethane

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tin tetrachloride

リファレンス

- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides, Synthesis, 1989, (8), 614-16

合成方法 3

はんのうじょうけん

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

リファレンス

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

合成方法 4

はんのうじょうけん

1.1 Reagents: Triethylamine , Selenium tetrachloride Solvents: Toluene

リファレンス

- Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylation, Bulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Tributyltin chloride ; 4 h, 50 °C

リファレンス

- Substitution reactions on carbon utilizing organotin reagents, 1974, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ; 5 min, rt

1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt

1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt

リファレンス

- Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction, Journal of Organic Chemistry, 2011, 76(16), 6749-6767

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ; 40 min, rt

リファレンス

- Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium Montmorillonite, Synlett, 2014, 25(18), 2639-2643

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 16 h, reflux

リファレンス

- Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2, Synthesis, 2015, 47(6), 789-800

Chlorodiphenylmethane Raw materials

Chlorodiphenylmethane Preparation Products

Chlorodiphenylmethane サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90-99-3)Chlorodiphenylmethane

注文番号:LE5097

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

Chlorodiphenylmethane 関連文献

-

David R. Snead,Timothy F. Jamison Chem. Sci. 2013 4 2822

-

2. Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°M. Hassan,G. Yousif J. Chem. Soc. B 1968 459

-

Michael A. Tandiary,Yoichi Masui,Makoto Onaka RSC Adv. 2015 5 15736

-

H. H. Huang J. Chem. Soc. C 1969 1435

-

5. CCCVI.—Investigations on the bivalency of carbon. Part I. The displacement of chlorine from diphenychloromethane. s-Tetraphenyldimethyl etherAllan Miles Ward J. Chem. Soc. 1927 2285

90-99-3 (Chlorodiphenylmethane) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90-99-3)Chlorodiphenylmethane

清らかである:99%

はかる:500ml

価格 ($):275.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-99-3)二苯氯甲烷

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ